

DS-1040 Tosylate: A Technical Guide for Thromboembolic Disease Research

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Compound of Interest		
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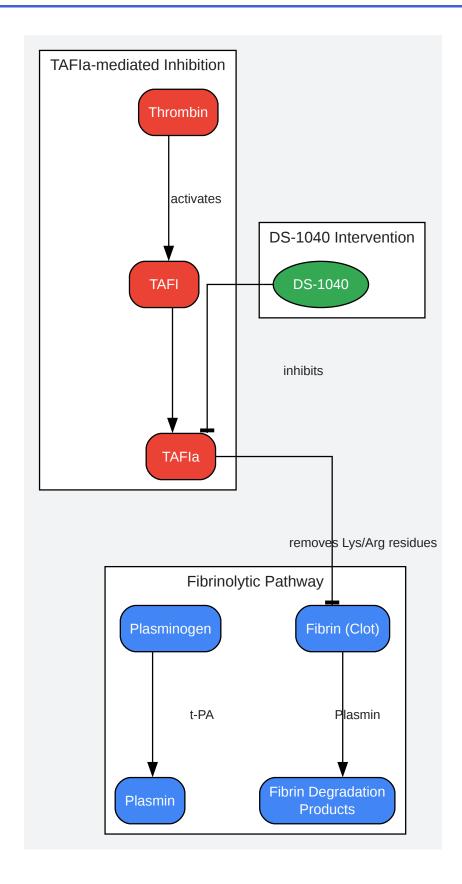
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DS-1040 tosylate**, a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is under investigation as a potential therapeutic agent to enhance fibrinolysis in the treatment of thromboembolic diseases. This document synthesizes preclinical and clinical data, offering a detailed look at its mechanism of action, pharmacological profile, and the experimental protocols used in its evaluation.

Core Mechanism of Action

DS-1040 enhances the body's natural clot-dissolving process by inhibiting TAFIa. TAFIa, also known as carboxypeptidase U, plays a crucial role in attenuating fibrinolysis by removing C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), and their removal slows down the process of clot dissolution. By inhibiting TAFIa, DS-1040 preserves these binding sites, thereby promoting plasminogen activation and accelerating the breakdown of fibrin clots.[1]





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Mechanism of action of DS-1040 in the fibrinolytic pathway.



Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of DS-1040.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nmol/L)	Selectivity	Reference
Human TAFIa	5.92	Highly selective over CPN	[1]
Carboxypeptidase N (CPN)	3,020,000	[1]	

Table 2: Preclinical In Vivo Efficacy (Rat

Microthrombosis Model)

Administration Effect		Observation	Reference
Intravenous	Reduced existing fibrin clots in the lung	Post-treatment with enoxaparin had [1] limited effect	
Intravenous & Oral Elevated plasma D-dimer levels		Similar plasma exposures of DS-1040	[1]
Intravenous	Augmented plasma D- dimer level	On top of a silent dose of recombinant t-PA	[1]

Table 3: Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS) - Pharmacokinetic Parameters



Dose (mg)	n	Cmax (ng/mL)	AUC0- 24hr (ng·h/m L)	t½ (h)	CL (L/h)	Vss (L)	Referen ce
0.6	6	17.2 ± 6.25	151 ± 40.5	4.61	3.39	17.6	[2]
1.2	11	29.7 ± 7.50	267 ± 61.6	16.8 ± 1.74	3.03 ± 0.23	22.6 ± 2.43	[2]
2.4	10	60.6 ± 11.8	503 ± 154	19.5 ± 10.5	4.62 ± 1.85	43.3 ± 24.4	[2]
4.8	3	141.0 ± 61.7	1320 ± 752	29.7 ± 2.35	3.71 ± 1.73	46.5 ± 16.3	[2]

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Table 4: Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE) - Bleeding

Events					
Treatment Group	n	Major or Clinically Relevant Nonmajor Bleeding Events	Percentage	Reference	
Placebo	38	1	2.6%	[3][4]	
DS-1040 (20-80 mg)	87	4	4.6%	[3][4]	



Experimental Protocols

Detailed methodologies for key preclinical and clinical studies are outlined below.

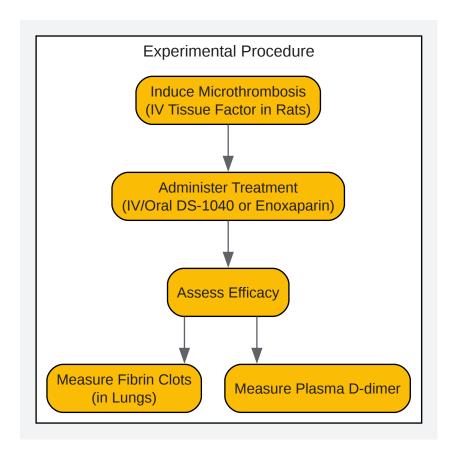
In Vitro TAFIa and CPN Inhibition Assays

- Objective: To determine the inhibitory activity and selectivity of DS-1040 against human TAFIa and CPN.
- Methodology:
 - Recombinant human TAFI was activated by thrombin to generate TAFIa.
 - The enzymatic activity of TAFIa was measured using a synthetic substrate, hippurylarginine.
 - DS-1040 at various concentrations was incubated with TAFIa, and the inhibition of substrate hydrolysis was quantified to determine the IC50 value.
 - A similar protocol was followed for CPN to assess selectivity.[1]

Tissue Factor-Induced Rat Microthrombosis Model

- Objective: To evaluate the in vivo efficacy of DS-1040 in reducing fibrin clots.
- · Methodology:
 - Microthrombosis was induced in rats by intravenous injection of tissue factor.
 - DS-1040 was administered either intravenously or orally at specified doses.
 - The extent of fibrin clot formation in the lungs was quantified.
 - Plasma D-dimer levels, a marker of fibrinolysis, were measured at various time points.
 - The effect of DS-1040 was compared to a control group and a group treated with enoxaparin.[1]





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Workflow of the rat microthrombosis model experiment.

Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS)

- Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of DS-1040 in Japanese patients with AIS undergoing thrombectomy.
- Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[2]
- Patient Population: Patients with AIS due to large vessel occlusion, planned for thrombectomy within 8 hours of symptom onset.[2]
- Treatment: Single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[2]
- Primary Endpoints:



- Incidence of intracranial hemorrhage (ICH) within 36 hours.
- Incidence of major extracranial bleeding within 96 hours.
- Pharmacokinetic Analysis: Plasma concentrations of DS-1040 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- Pharmacodynamic Assessments: D-dimer levels and TAFIa activity were measured.[2]

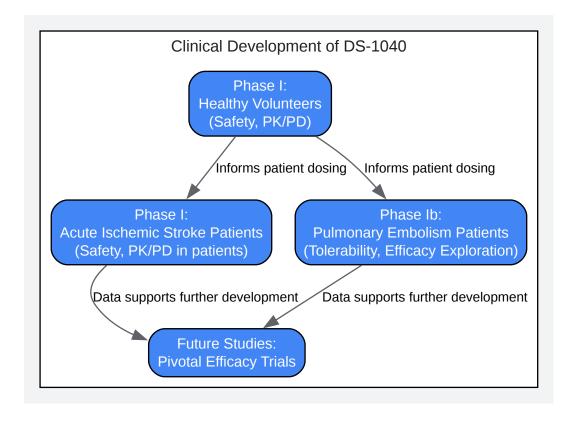
Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE)

- Objective: To evaluate the tolerability and explore the efficacy of DS-1040 in patients with acute PE.[3][4]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][4]
- Patient Population: Patients with intermediate-risk PE.[3][4]
- Treatment: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[3][4]
- Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[3]
 [4]
- Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed using quantitative computed tomography pulmonary angiography (CTPA) at baseline and after 12 to 72 hours.[3][4]

Clinical Development Pathway

The clinical development of DS-1040 has progressed from first-in-human studies in healthy volunteers to studies in patient populations with specific thromboembolic diseases.





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Logical progression of DS-1040 clinical trials.

Safety and Tolerability

In a first-in-human study with healthy subjects, single ascending intravenous doses of DS-1040 (0.1 mg to 40 mg) were well tolerated, with no serious adverse events reported.[5] Importantly, bleeding time remained within the normal range for all tested doses.[5] In a Phase I study of Japanese patients with AIS undergoing thrombectomy, single intravenous doses of DS-1040 (0.6–4.8 mg) were also found to be safe and well tolerated.[2] A Phase Ib study in patients with acute PE showed that the addition of DS-1040 to standard anticoagulation was not associated with an increase in bleeding.[3][4]

Conclusion

DS-1040 is a potent and selective TAFIa inhibitor with a promising preclinical and early clinical profile. Its mechanism of action, which enhances endogenous fibrinolysis, offers a potential therapeutic advantage in the treatment of thromboembolic diseases. While early clinical studies have established a favorable safety profile, further research is needed to fully elucidate its



efficacy in various patient populations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the ongoing investigation of DS-1040.

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